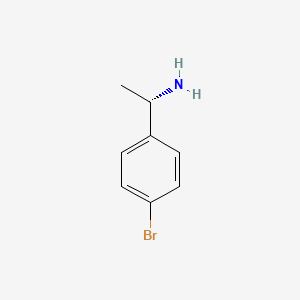

(S)-(-)-1-(4-Bromophenyl)ethylamine

Beschreibung

Significance of Enantiomerically Pure Compounds in Diverse Scientific Disciplines

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in science. The two mirror-image forms of a chiral molecule are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with other chiral entities, such as biological systems, can differ dramatically. musechem.comsavemyexams.com This distinction is of paramount importance in disciplines like pharmacology, agrochemistry, and food science. researchgate.net

In pharmaceutical sciences, the vast majority of biological targets, including enzymes and receptors, are chiral. musechem.com Consequently, the enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. researchgate.net One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in some cases, cause severe adverse effects. musechem.comsavemyexams.comnih.gov The historical case of thalidomide (B1683933) serves as a stark reminder of this, where one enantiomer was an effective sedative while the other was teratogenic, causing birth defects. musechem.com Recognizing this, there is an increasing trend toward developing single-enantiomer drugs, which can offer improved therapeutic indices, simpler pharmacokinetic profiles, and reduced side effects. musechem.commdpi.com In 2020, 20 out of the 35 pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) were chiral compounds. mdpi.com

The significance of enantiomeric purity also extends to the agrochemical industry, where the use of a single, more active enantiomer of a pesticide or herbicide can lead to improved efficacy, reduced application rates, and a better environmental profile. chemimpex.com

The Role of Chiral Amines as Versatile Building Blocks and Chiral Auxiliaries

Chiral amines are a critical class of organic compounds that play a pivotal role in stereoselective organic synthesis. sigmaaldrich.com Their utility stems from their ability to function in several key capacities. Firstly, they serve as valuable chiral building blocks , which are enantiomerically pure molecules used as starting materials for the synthesis of more complex chiral structures, such as natural products and pharmaceuticals. acs.orgacs.org By incorporating a pre-existing stereocenter from the chiral amine, chemists can construct target molecules with a defined three-dimensional architecture.

Secondly, chiral amines are frequently employed as chiral auxiliaries . In this role, the chiral amine is temporarily attached to an achiral substrate molecule. It then directs the stereochemical course of a subsequent reaction, leading to the preferential formation of one enantiomer of the product. Once the desired stereochemistry is established, the auxiliary is cleaved from the product and can often be recovered for reuse.

Finally, chiral amines are widely used as chiral resolving agents . sigmaaldrich.com The process of chiral resolution is used to separate a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. wikipedia.org This is commonly achieved by reacting the racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference allows them to be separated by methods like fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent. wikipedia.org

Overview of (S)-(-)-1-(4-Bromophenyl)ethylamine in Advanced Organic Synthesis and Pharmaceutical Development

This compound is a prominent example of a chiral amine with significant applications in both advanced organic synthesis and pharmaceutical development. chemimpex.com Its structure, featuring a chiral center directly attached to a brominated aromatic ring, makes it a valuable and versatile intermediate. chemimpex.comchemimpex.com

In the realm of pharmaceutical research, this compound serves as a key building block in the synthesis of various biologically active molecules. chemimpex.comchemimpex.com It is particularly noted for its use in the development of drugs targeting neurological disorders. chemimpex.comchemimpex.com For instance, it has been used in the synthesis of potent and selective antagonists for the P2X7 receptor, which is implicated in neuroinflammatory processes. sigmaaldrich.comsigmaaldrich.com The chirality of the amine is crucial, as it allows for the creation of enantiomerically pure drugs, potentially enhancing efficacy and minimizing off-target effects. chemimpex.com

Beyond its role as a synthetic building block, this compound is also utilized as a chiral resolving agent for the separation of racemic acids. onyxipca.com Its utility extends to the synthesis of fine chemicals and agrochemicals, where its chiral nature can contribute to creating products with enhanced performance and reduced environmental impact. chemimpex.com The compound is also used in the synthesis of chiral Schiff base ligands, which can be coordinated to metal centers to create catalysts for asymmetric reactions. nih.gov

Chemical and Physical Properties

The properties of this compound are well-documented, providing essential data for its application in various synthetic procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀BrN | chemimpex.comsigmaaldrich.comscbt.com |

| Molecular Weight | 200.08 g/mol | chemimpex.comsigmaaldrich.comscbt.com |

| Appearance | Colorless to almost colorless clear liquid | chemimpex.com |

| Density | 1.390 g/mL at 20 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.567 | sigmaaldrich.com |

| Optical Rotation ([α]20/D) | -18° to -21° (c=3, MeOH) | chemimpex.com |

| Purity | ≥98.0% | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 27298-97-1 | chemimpex.comsigmaaldrich.comscbt.com |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and structure of this compound.

| Spectroscopic Data | Details | Reference(s) |

| SMILES String | CC@Hc1ccc(Br)cc1 | sigmaaldrich.com |

| InChI | 1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1 | sigmaaldrich.com |

| InChI Key | SOZMSEPDYJGBEK-LURJTMIESA-N | sigmaaldrich.com |

| Vibrational Circular Dichroism (VCD) | The VCD spectrum of the R-enantiomer has been measured in DMSO-d6 solution to study enantioselective interactions. | researchgate.netresearchgate.net |

Synthesis and Resolution

The production of enantiomerically pure this compound typically involves one of two main strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (S)-enantiomer from achiral starting materials. One common approach is the asymmetric reductive amination of the corresponding ketone, 1-(4-bromophenyl)ethanone. This transformation can be achieved using chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium) complexed with chiral ligands. nih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Another powerful method involves the use of enzymes, particularly amine transaminases (ATAs). acs.org These biocatalysts can convert a ketone to a chiral amine with high enantioselectivity. An (S)-selective ATA can be used to synthesize this compound directly from 1-(4-bromophenyl)ethanone. acs.org

Chiral Resolution

Chiral resolution is a widely used industrial method for obtaining single enantiomers. wikipedia.org This process begins with the synthesis of racemic 1-(4-bromophenyl)ethylamine. The racemic mixture is then treated with a single enantiomer of a chiral acid, known as a resolving agent, such as (+)-tartaric acid or (S)-mandelic acid. wikipedia.org

This reaction forms a pair of diastereomeric salts: [(S)-amine·(R)-acid] and [(R)-amine·(R)-acid]. Because diastereomers have different physical properties, they can be separated by fractional crystallization. wikipedia.org Once the desired diastereomeric salt, for example, [(S)-amine·(R)-acid], is isolated in pure form, a simple acid-base workup is performed to break the salt apart, yielding the enantiomerically pure this compound. wikipedia.org

Applications in Chemical Synthesis

The utility of this compound is demonstrated in its various applications as both a resolving agent and a versatile chiral building block.

As a Chiral Resolving Agent

This compound is an effective chiral resolving agent for the separation of racemic mixtures of chiral carboxylic acids. onyxipca.com The basic amine group reacts with the acidic carboxyl group to form diastereomeric ammonium (B1175870) carboxylate salts. The differing solubilities of these salts allow for their separation by crystallization, enabling the isolation of one of the acid's enantiomers. This is a crucial step in the production of many enantiopure compounds. onyxipca.com

As a Chiral Building Block

As a chiral building block, this compound provides a reliable source of chirality for the synthesis of more complex molecules. The primary amine group is a versatile functional handle that can undergo a wide range of chemical transformations.

For example, it can be used to synthesize chiral ligands for catalysis. The reaction with an aldehyde, such as 4-methoxyanisaldehyde, yields a chiral Schiff base. nih.gov This Schiff base can then be used to form coordination complexes with metals like palladium, creating chiral catalysts capable of promoting asymmetric reactions. nih.gov

In pharmaceutical synthesis, it serves as a crucial intermediate. Research has shown its use in the preparation of (S)-1-(1-(4-bromophenyl) ethyl)-2-cyano-3-(quinoline-5-yl) guanidine (B92328). sigmaaldrich.comsigmaaldrich.com This guanidine derivative is an intermediate in the pathway to produce potent and selective antagonists for the rat P2X7 receptor, highlighting the compound's direct applicability in drug discovery and development pipelines. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-1-(4-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZMSEPDYJGBEK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501280072 | |

| Record name | (αS)-4-Bromo-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27298-97-1 | |

| Record name | (αS)-4-Bromo-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27298-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-4-Bromo-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501280072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 1 4 Bromophenyl Ethylamine and Its Enantiomer

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution of a racemic mixture.

A primary route to chiral 1-(4-Bromophenyl)ethylamine involves the asymmetric reduction of the prochiral ketone, 4-bromoacetophenone. researchgate.netmedchemexpress.com This transformation yields the chiral alcohol, 1-(4-bromophenyl)ethanol, which can then be converted to the target amine. Biocatalysis has emerged as a highly effective method for this reduction, offering high enantioselectivity.

Microorganisms are capable of reducing 4-bromoacetophenone with high conversion rates and excellent enantiomeric excess (e.e.). For instance, the yeast Rhodotorula rubra has been shown to reduce the ketone to the (S)-alcohol with 97.6% conversion and 98.8% e.e. researchgate.net Conversely, Geotrichum candidum can produce the (R)-isomer with 98.9% conversion and over 99% e.e. researchgate.net The choice of biocatalyst is crucial as it determines which enantiomer is preferentially formed. researchgate.net

Table 1: Biocatalytic Reduction of 4-Bromoacetophenone

| Biocatalyst | Target Isomer | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|

| Rhodotorula rubra | (S)-4-bromophenylethanol | 97.6 | 98.8 |

| Geotrichum candidum | (R)-4-bromophenylethanol | 98.9 | >99 |

Data sourced from a study on the highly enantioselective bioreduction of 4-bromoacetophenone. researchgate.net

Transition metal-catalyzed hydrogenation is another approach. These methods often employ a chiral ligand complexed to a metal center (e.g., Rhodium, Ruthenium) to induce stereoselectivity. wikipedia.org

Direct reductive amination represents an atom-economical and environmentally favorable route to primary amines. wikipedia.orgpsu.edu This "one-pot" method involves the reaction of a carbonyl compound, such as 4-bromobenzaldehyde, with an amine source in the presence of a reducing agent. wikipedia.orgjocpr.com

Research has demonstrated the use of in situ generated cobalt nanoparticles as effective catalysts for the reductive amination of 4-bromobenzaldehyde. researchgate.net The process typically involves reacting the aldehyde with ammonia (B1221849) and hydrogen gas under pressure. The reaction proceeds via an imine intermediate which is subsequently reduced to the primary amine. masterorganicchemistry.com The choice of metal catalyst is critical, with the order of selectivity for primary amines reported as Pt < Pd < Rh < Ru < Ni < Co. researchgate.net Asymmetric versions of this reaction can be achieved using chiral catalysts to produce enantiomerically enriched amines. jocpr.comnih.gov

Table 2: Catalytic Reductive Amination of 4-Bromobenzaldehyde

| Catalyst System | Amine Source | Reducing Agent | Temperature | Pressure |

|---|---|---|---|---|

| Cobalt Nanoparticles | Ammonia (NH₃) | Hydrogen (H₂) | 120 °C | 5 bar NH₃, 45 bar H₂ |

Data sourced from a study on cobalt-catalyzed reductive amination. researchgate.net

Chiral Resolution Techniques

Chiral resolution is a classical and robust method for separating enantiomers from a racemic mixture. This approach is particularly useful when asymmetric synthesis is challenging or economically unviable. onyxipca.com

This technique relies on the reaction of a racemic amine, such as (±)-1-(4-Bromophenyl)ethylamine, with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. These differences allow for their separation by fractional crystallization. onyxipca.com

The selection of the chiral resolving agent and the crystallization solvent is crucial for successful separation. Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. onyxipca.com After separation, the desired amine enantiomer is recovered by treating the diastereomeric salt with a base.

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent |

|---|

| (+)- and (-)-Tartaric Acid |

| (+)- and (-)-Dibenzoyltartaric Acid |

| (+)- and (-)-Mandelic Acid |

| (+)- and (-)-Camphor Sulfonic Acid |

A selection of agents used in classical resolution screens. onyxipca.com

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), are powerful tools for the analytical and preparative separation of enantiomers. researchgate.netnih.gov The separation is based on the differential interaction of the two enantiomers with the chiral environment of the stationary phase.

For the separation of 1-(4-bromophenyl)ethylamine enantiomers, a commercially available HPLC column with a crown ether-based CSP, Chirosil RCA(+), has been used successfully. researchgate.net Baseline separation was achieved using a mobile phase of acetonitrile (B52724) and water containing perchloric acid. researchgate.net Other studies have utilized cellulose-based CSPs, which are known for their broad applicability in separating chiral compounds, including amines and their derivatives. mdpi.com The choice of mobile phase, including additives like diethylamine (B46881) to prevent peak tailing, is critical for achieving good resolution. mdpi.comtsijournals.com

Table 4: HPLC Conditions for Enantiomeric Separation of 1-(4-Bromophenyl)ethylamine

| Chiral Stationary Phase (CSP) | Mobile Phase Composition |

|---|---|

| Chirosil RCA(+) (Crown Ether) | Water (0.1% HClO₄) and Acetonitrile or Methanol |

| Cellulose-based (ODH®, LUX-3®) | Various, often with basic additives (e.g., Diethylamine) |

| (R, R) Whelk-01 (Pirkle-type) | n-hexane, ethanol, TFA, isopropyl amine (95:05:0.1:0.025) |

Data compiled from studies on chromatographic enantioseparation. researchgate.netmdpi.comtsijournals.com

Green Chemistry Approaches in the Synthesis of Chiral Imines from (S)-(-)-1-(4-Bromophenyl)ethylamine

Green chemistry principles focus on designing chemical processes that are environmentally benign, reducing waste and energy consumption. psu.edu One application of these principles is the solvent-free synthesis of chiral imines (Schiff bases) from this compound. primescholars.com

Imines are valuable intermediates in organic synthesis. rsc.org Research has shown that chiral imines can be prepared in excellent yields by simply mixing this compound with an appropriate aldehyde, such as benzo[b]thiophene-2-carboxaldehyde (B1270333) or 4-methoxyanisaldehyde, at room temperature without any solvent. primescholars.comnih.gov This solvent-free approach offers significant advantages, including high efficiency, ease of product separation and purification, and environmental acceptability. primescholars.com The resulting chiral imine was obtained as a solid that could be purified by recrystallization, yielding a product with 93% yield. nih.gov This method aligns with the goals of green chemistry by eliminating the need for potentially hazardous solvents. primescholars.comrsc.org

Applications in Asymmetric Catalysis and Organic Transformations

Chiral Auxiliary Applications in Stereoselective Reactions

In the realm of asymmetric synthesis, chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. researchgate.net The inherent chirality of the auxiliary group guides the formation of a specific stereoisomer. researchgate.netsigmaaldrich.com After the desired transformation, the auxiliary can typically be removed and recovered for reuse. researchgate.net This strategy is a cornerstone of modern organic chemistry, enabling the precise construction of complex chiral molecules. psu.edu

(S)-(-)-1-(4-Bromophenyl)ethylamine serves as such a chiral auxiliary. Its effectiveness lies in its structural features: a stereogenic center directly attached to an amino group, which allows for its temporary attachment to a variety of substrates. The steric and electronic properties of the 4-bromophenyl group then influence the course of subsequent reactions, leading to high diastereoselectivity. Chiral auxiliaries like this are instrumental in reactions such as aldol (B89426) additions, alkylations, and cycloadditions. psu.edu

Formation of Chiral Schiff Bases

A significant application of this compound is in the formation of chiral Schiff bases. These compounds, also known as imines, are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. nih.gov The ease of their synthesis and the versatility of their chemical structures make Schiff bases widely used in coordination chemistry and catalysis. nih.gov

When this compound reacts with an aldehyde, it forms a chiral Schiff base. For instance, its reaction with 4-methoxyanisaldehyde under solvent-free conditions yields the chiral ligand (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine with high efficiency. nih.gov Similarly, the (R)-enantiomer has been reacted with azobenzene-containing salicylaldehydes to produce chiral photochromic Schiff bases. beilstein-journals.org These chiral imines are not just synthetic intermediates; they often serve as ligands for metal catalysts, playing a crucial role in asymmetric catalysis. nih.gov

Table 1: Synthesis of a Chiral Schiff Base

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| (S)-(–)-1-(4-Bromophenyl)ethylamine + 4-Methoxyanisaldehyde | (S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine | 1:1 molar ratio, room temperature, solvent-free | 93% | nih.gov |

Ligand Design for Asymmetric Catalysis

The Schiff bases derived from this compound are excellent candidates for ligand design in asymmetric catalysis. The imine nitrogen atom can coordinate to a metal center, and the chirality of the ethylamine (B1201723) backbone can effectively control the stereochemistry of the catalyzed reaction.

A notable example is the synthesis of a palladium(II) complex, bis{(S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine-κN}dichloridopalladium(II). nih.gov In this complex, the Schiff base ligand, derived from this compound, acts as a monodentate ligand, coordinating to the palladium center through the imine nitrogen. The central palladium atom adopts a square-planar geometry with the two imine ligands in a trans configuration. nih.gov The catalytic potential of such Schiff base-metal complexes is well-documented, with applications in oxidation, hydroxylation, and aldol condensation reactions. nih.gov The specific substituents on the Schiff base can be modified to fine-tune the catalytic activity and selectivity. nih.gov

Role in Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture entirely into a single, desired enantiomer, offering a theoretical yield of 100%. nih.govnih.gov This process combines the kinetic resolution of a racemate, typically an enzymatic acylation that selectively reacts with one enantiomer, with the in situ racemization of the less reactive enantiomer. nih.govnih.gov This ensures that the substrate pool for the desired enantiomer is continuously replenished.

DKR has been successfully applied to primary amines, including the parent compound 1-phenylethylamine, using a combination of an enzyme like Candida antarctica lipase (B570770) B (CALB) for resolution and a metal catalyst, such as a ruthenium or palladium complex, for racemization. nih.govnih.gov For example, the DKR of (±)-1-phenylethylamine using a Ru-complex and CALB with alkyl methoxyacetates as acyl donors afforded the corresponding (R)-acetamide in high yield (83-90%) and excellent enantiomeric excess (97-98% ee). nih.gov While the principle is well-established for structurally similar amines, specific studies detailing the application of this compound in a full DKR process were not prominent in the searched literature. However, a kinetic resolution of a related nosyl-protected β-alkyl phenylethylamine bearing a bromine atom on the phenyl ring has been reported using palladium-catalyzed C-H olefination, demonstrating the feasibility of enantioselective transformations on such brominated substrates. nih.gov

N-Alkylation Reactions and Derivative Synthesis

N-alkylation of primary amines is a fundamental transformation in organic synthesis, but achieving selective mono-alkylation can be challenging as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. sigmaaldrich.com However, methods using specific reagents like cesium hydroxide (B78521) have been shown to promote selective mono-N-alkylation of primary amines with high chemoselectivity. acs.org

This compound can be used as a precursor in the synthesis of more complex chiral derivatives. A key application is its use in the synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine. acs.org This guanidine (B92328) derivative serves as a crucial intermediate in the preparation of potent and selective antagonists for P2X7 receptors, which are targets for therapeutic intervention in various inflammatory diseases. acs.org The synthesis of this derivative highlights the role of this compound as a foundational chiral scaffold onto which further complexity can be built without compromising the stereochemical integrity of the original molecule.

Table 2: Derivative Synthesis from this compound

| Starting Material | Reaction | Product Application | Reference |

|---|---|---|---|

| This compound | Synthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine | Intermediate for P2X7 receptor antagonists | acs.org |

Application in Amination of Carbon Dioxide for Urea (B33335) Synthesis

The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a major goal for sustainable chemistry. sigmaaldrich.com One such application is the synthesis of ureas through the reaction of CO₂ with amines. psu.edu This approach offers a greener alternative to traditional methods that often employ toxic reagents like phosgene.

The synthesis can proceed through various mechanisms, often involving the formation of a carbamic acid intermediate. Research has shown that chiral amines can be reacted with CO₂ to produce chiral urea derivatives, often with the retention of chirality. For instance, an oxovanadium(V)-catalyzed system has been developed for the synthesis of ureas from disilylamines and CO₂ under ambient pressure, which successfully converted a chiral disilylamine derived from (R)-(+)-1-phenylethylamine into the corresponding chiral urea without loss of chirality. Another protocol involves the reaction of silylamines with CO₂ to afford chiral and macrocyclic ureas. nih.gov While these general methods demonstrate the feasibility of synthesizing chiral ureas from CO₂ and chiral amines, the specific application of this compound in the amination of carbon dioxide for urea synthesis is not explicitly detailed in the surveyed research literature.

Advanced Spectroscopic and Computational Characterization

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Analysis

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for studying chiral molecules in solution. ru.nlrsc.org It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its absolute configuration and conformation in solution. ru.nlrsc.org

In the study of 1-(4-bromophenyl)-ethylamine enantiomers, VCD spectroscopy has been employed to characterize their chiroptical response. researchgate.net The VCD spectra for the R-enantiomer were measured in a DMSO-d6 solution. researchgate.net Such experimental spectra are typically compared with theoretical spectra calculated using computational methods, like Density Functional Theory (DFT), to assign the absolute configuration of the molecule. ru.nlresearchgate.net The analysis often focuses on specific vibrational modes, such as C-H and N-H stretching and bending, which produce characteristic signals in the VCD spectrum. researchgate.net This comparison allows for a confident determination of the (S) or (R) configuration of the amine.

X-ray Crystallography for Absolute Configuration and Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. nih.govmit.edu The technique involves diffracting X-rays off a single crystal of the compound to generate a unique diffraction pattern, from which the electron density and thus the atomic positions can be mapped.

For chiral molecules, the determination of the absolute configuration is crucial. This is achieved by analyzing the anomalous scattering of X-rays, particularly by heavier atoms like bromine in the case of (S)-(-)-1-(4-Bromophenyl)ethylamine. mit.edu The Flack parameter is a key value derived from the crystallographic data that indicates the correctness of the assigned absolute configuration; a value close to zero for a known chiral reference confirms the assignment. nih.gov

Table 1: Illustrative Crystallographic Data for a Derivative of this compound (Note: Data is for (S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆BrNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.0123 (3) |

| b (Å) | 12.3456 (7) |

| c (Å) | 20.145 (1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1494.5 (1) |

| Z | 4 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Flack parameter | 0.005 (7) |

This interactive table provides example crystallographic data for a closely related derivative, demonstrating the type of information obtained from X-ray analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the covalent structure of a molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine (CH) proton adjacent to the chiral center, the methyl (CH₃) protons, and the amine (NH₂) protons. The aromatic protons would appear as a characteristic AA'BB' system due to the para-substitution on the benzene (B151609) ring. The coupling between the methine proton and the methyl protons would result in a quartet and a doublet, respectively.

The ¹³C NMR spectrum would complement this by showing distinct peaks for each unique carbon atom, including the two different aromatic carbons, the chiral methine carbon, and the methyl carbon. While standard NMR does not directly determine the absolute configuration, chiral shift reagents or derivatizing agents can be used to distinguish between enantiomers.

Table 2: Predicted NMR Data for this compound (Note: Exact chemical shifts (δ) can vary based on solvent and concentration. The data below is a general prediction based on typical values for similar structures.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 7.4-7.5 | d |

| ¹H | 7.1-7.2 | d |

| ¹H | 4.1-4.3 | q |

| ¹H | 1.5-2.0 (NH₂) | br s |

| ¹H | 1.3-1.5 (CH₃) | d |

| ¹³C | ~145 | s |

| ¹³C | ~131 | d |

| ¹³C | ~128 | d |

| ¹³C | ~120 | s |

| ¹³C | ~50 | d |

| ¹³C | ~25 | q |

This interactive table presents predicted NMR chemical shifts for the compound, aiding in its structural verification.

Computational Chemistry Studies

Computational chemistry provides theoretical insights that complement experimental findings, aiding in the interpretation of spectroscopic data and the prediction of molecular properties.

The first step in many computational studies involves a conformer search to identify the most stable three-dimensional arrangements (conformers) of the molecule. researchgate.net For this compound, this involves rotation around the C-N and C-C single bonds. These searches are typically performed using molecular mechanics methods, which are computationally less demanding. researchgate.netresearchgate.net Following the initial search, the lowest energy conformers are then subjected to more accurate geometry optimization using higher-level methods like Density Functional Theory (DFT) to find the global energy minimum. researchgate.net For 1-(4-bromophenyl)-ethylamine, studies have identified two low-energy conformers that are subsequently used for more detailed calculations. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. ias.ac.innih.gov It is widely used to predict a variety of properties, including optimized geometries, vibrational frequencies, and electronic properties. ias.ac.innih.gov

For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), are employed to calculate the theoretical vibrational (IR) and VCD spectra. researchgate.net By comparing the calculated spectra of the lowest energy conformers with the experimental spectra, researchers can confirm the molecular structure and, crucially for VCD, assign the absolute configuration. ru.nlresearchgate.net These calculations are instrumental in understanding the origin of the observed spectroscopic signals. nih.gov

The Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are important computed parameters that predict the pharmacokinetic properties of a molecule, such as its absorption and distribution.

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties. For a related compound, the TPSA was calculated to be 52 Ų. nih.gov The TPSA for this compound, containing a primary amine group, is calculated to be 26.02 Ų.

LogP is a measure of a compound's lipophilicity or hydrophobicity. It is the logarithm of the ratio of the concentration of the compound in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). A higher LogP indicates greater lipophilicity. The calculated LogP (XLogP3) for this amine is 2.5.

Table 3: Computed Physicochemical Properties for this compound

| Property | Value |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Topological Polar Surface Area (TPSA) | 26.02 Ų |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

This interactive table summarizes key computed physicochemical properties of the title compound.

Research Applications in Medicinal Chemistry and Biological Systems

Intermediate in Pharmaceutical Development

As a chiral building block, (S)-(-)-1-(4-Bromophenyl)ethylamine is instrumental in the synthesis of pharmaceuticals. chemimpex.com Its stereospecific nature is crucial for creating drugs with high selectivity and efficacy, as different enantiomers of a molecule can have vastly different biological effects.

This compound serves as a starting material for a wide array of biologically active molecules. chemimpex.com For instance, it is used in the synthesis of (S)-1-(1-(4-bromophenyl) ethyl)-2-cyano-3-(quinoline-5-yl) guanidine (B92328), which is an intermediate in the preparation of potent and selective antagonists for the rat P2X7 receptor. sigmaaldrich.com The P2X7 receptor is implicated in inflammatory processes, suggesting a potential therapeutic application for compounds derived from this compound.

Furthermore, it is a key reagent in the synthesis of Schiff bases. nih.gov Schiff bases are a class of compounds known for their broad range of biological activities, and the incorporation of the chiral this compound moiety can lead to the development of novel therapeutic agents. nih.govmdpi.commdpi.com For example, the reaction of this compound with 4-methoxyanisaldehyde yields the chiral Schiff base (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine. nih.gov

A significant area of application for this compound is in the development of drugs for neurological disorders. chemimpex.comontosight.ai It is a crucial intermediate in the synthesis of positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). nih.govnih.govgoogle.com The mGluR2 receptor is a key target for the treatment of conditions such as schizophrenia, anxiety, and addiction. nih.govgoogle.com

Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the primary (orthosteric) binding site, enhancing the receptor's response to its natural ligand, glutamate. This approach offers the potential for greater selectivity and a lower risk of side effects compared to direct receptor agonists. nih.gov The development of mGluR2 PAMs like JNJ-40411813 has been a focus of research, and this compound is a key component in the synthesis of such molecules. nih.gov

| Drug Target/Class | Therapeutic Area | Role of this compound |

| P2X7 Receptor Antagonists | Inflammation | Intermediate in synthesis |

| mGluR2 Positive Allosteric Modulators | Neurological Disorders (Schizophrenia, Anxiety) | Chiral building block |

Antimicrobial and Anticancer Properties of Derivatives

Derivatives of this compound, particularly Schiff bases, have demonstrated promising antimicrobial and anticancer activities. nih.govmdpi.comnih.gov The imine group of the Schiff base, coupled with the structural features of the parent amine, contributes to these biological effects. mdpi.com

Research has shown that Schiff base derivatives can exhibit significant antibacterial and antifungal properties. nih.govamazonaws.comresearchgate.net For example, certain Schiff bases derived from substituted anilines have shown activity against various bacterial strains. researchgate.net While specific data on derivatives of this compound is an active area of research, the general principle of using this amine to create bioactive Schiff bases is well-established.

In the realm of oncology, some Schiff bases have been investigated for their antiproliferative effects on cancer cell lines. mdpi.comnih.gov The mechanism of action often involves the compound's ability to interfere with cellular processes essential for cancer cell growth and survival. The specific structure of the Schiff base, including the substituents on the aromatic rings, plays a crucial role in determining its anticancer potency. nih.gov

| Derivative Class | Biological Activity |

| Schiff Bases | Antimicrobial (Antibacterial, Antifungal) |

| Schiff Bases | Anticancer (Antiproliferative) |

Interactions with Biological Targets and Mechanistic Insights

The therapeutic effects of molecules derived from this compound are rooted in their specific interactions with biological targets. chemimpex.com Understanding these interactions at a molecular level is crucial for rational drug design and optimization.

Hydrogen bonding is a key factor in the binding of drug molecules to their protein targets. researchgate.netfinechem-mirea.runih.gov In derivatives of this compound, the amine group can act as a hydrogen bond donor, while the nitrogen atom can also serve as an acceptor. finechem-mirea.ru Crystal structure analyses of related compounds have revealed intricate networks of hydrogen bonds that stabilize the molecule's conformation and its interaction with its environment. nih.govnih.gov For example, in the crystal structure of a palladium(II) complex of a Schiff base derived from this compound, C-H⋯O and C-H⋯Br hydrogen-bonding interactions are observed. nih.gov

The bromine atom on the phenyl ring of this compound introduces the possibility of halogen bonding. researchgate.net Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as an oxygen or nitrogen atom. researchgate.net This type of interaction is increasingly recognized as an important contributor to ligand-receptor binding affinity and selectivity. The presence of the bromine atom can therefore significantly influence the biological activity of derivatives by providing an additional point of interaction with their target. nih.gov

Application in Molecularly Imprinted Polymers (MIPs) for Biomolecule Adsorption

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template. These tailored recognition sites allow MIPs to selectively rebind the target molecule from a complex mixture, making them valuable tools in various applications, including separations, sensors, and drug delivery. mdpi.commdpi.com

The application of MIPs for the separation of chiral drugs and biomolecules is an area of significant research. mdpi.com These polymers can be used as chiral stationary phases (CSPs) in chromatographic techniques like high-performance liquid chromatography (HPLC) and capillary electrochromatography (CEC) to separate enantiomers. mdpi.com The principle relies on the creation of chiral recognition sites within the polymer matrix that can differentiate between the stereoisomers of a compound.

While this compound is a chiral compound and has been utilized in the creation of chiral stationary phases for the enantioselective separation of racemic secondary amines, there is no direct scientific literature to support its use as a template molecule for the creation of Molecularly Imprinted Polymers for the purpose of biomolecule adsorption. nih.govnih.gov Its primary role in the context of separation science appears to be as a component of chiral selectors or as a resolving agent in classical resolution techniques. nih.gov

Role in Studying Sigma-1 Receptors

The sigma-1 receptor is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that has been implicated in a variety of cellular functions and is a target for the development of therapeutics for neurological and psychiatric disorders. nih.govnih.govresearchgate.net Ligands that bind to the sigma-1 receptor can act as agonists or antagonists, modulating the receptor's activity and influencing downstream signaling pathways. nih.govmdpi.com The development of selective sigma-1 receptor ligands is an active area of research in medicinal chemistry. researchgate.net

This compound is a chiral amine that has been used as a synthetic building block in the preparation of various chemical entities. For instance, it has been employed in the synthesis of a potent and selective antagonist for the P2X7 receptor. sigmaaldrich.com However, a thorough review of the scientific literature does not reveal any direct role or application of this compound in the study of sigma-1 receptors. There is no evidence to suggest that it is used as a precursor for the synthesis of sigma-1 receptor ligands or that it has any significant affinity for the sigma-1 receptor itself.

While other molecules containing a bromophenyl moiety have been investigated as sigma receptor ligands, the specific compound this compound is not documented in the literature as having a direct function in sigma-1 receptor research. sigmaaldrich.cn

Broader Industrial and Research Utility

Applications in Agrochemicals and Fine Chemicals

(S)-(-)-1-(4-Bromophenyl)ethylamine serves as a crucial chiral building block in the synthesis of sophisticated agrochemicals and fine chemicals. chemimpex.com The principle of chirality is as important in agricultural science as it is in pharmaceuticals. The specific three-dimensional arrangement of a molecule can significantly influence its biological activity, leading to the development of pesticides and herbicides that are more effective against target organisms while minimizing harm to non-target species and the environment. The use of a single enantiomer, such as this compound, can result in products with improved efficacy and a better environmental profile. chemimpex.com

In the realm of fine chemicals, this compound is employed to construct complex molecules with precise stereochemistry. chemimpex.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and the inclusion of a chiral center from this compound is critical for achieving the desired functionality in the final product. Its role as a versatile intermediate allows researchers to innovate and create new compounds with enhanced performance for various applications. chemimpex.com The presence of the bromophenyl group particularly enhances its reactivity, making it a valuable component in the production of these specialized chemicals. chemimpex.com The separation of enantiomers is a significant area of interest for the agrochemical industry, underscoring the importance of chiral compounds like this compound. researchgate.net

Reagent in General Organic Synthesis

The utility of this compound is prominent in the field of organic synthesis, where it is used to build complex molecular architectures. chemimpex.com It is classified as a chiral building block and is particularly useful in asymmetric synthesis. tcichemicals.com Asymmetric synthesis is a critical area of chemistry focused on the selective creation of a single enantiomer of a chiral molecule, which is essential for producing biologically active compounds.

One of its key applications is as a chiral resolving agent. tcichemicals.com In this process, the chiral amine reacts with a racemic mixture of a carboxylic acid, forming a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated. Once separated, the individual diastereomers can be converted back to the pure enantiomers of the original acid.

Furthermore, it serves as a starting material for the synthesis of other valuable molecules. For instance, it has been used to synthesize (S)-1-(1-(4-bromophenyl) ethyl)-2-cyano-3-(quinoline-5-yl) guanidine (B92328). sigmaaldrich.com This guanidine derivative is an intermediate in the preparation of a potent and selective antagonist for specific biological receptors. sigmaaldrich.comsigmaaldrich.com The compound's utility as a foundational piece for creating more complex structures highlights its importance in synthetic organic chemistry. chemimpex.com

The table below summarizes key applications of this compound in organic synthesis.

| Application Category | Specific Use | Resulting Product/Intermediate |

| Asymmetric Synthesis | Chiral Building Block | Enantiomerically pure complex molecules |

| Chiral Resolution | Resolving Agent | Separation of racemic mixtures into pure enantiomers |

| Intermediate Synthesis | Starting Material | (S)-1-(1-(4-bromophenyl) ethyl)-2-cyano-3-(quinoline-5-yl) guanidine |

Potential in Material Science and Polymer Development

The unique properties of this compound lend themselves to exploration in material science and the development of new polymers. chemimpex.com Its distinct structure can be incorporated into polymer chains or used to create specialized coatings, potentially enhancing the performance and properties of the resulting materials. chemimpex.com The amine functionality allows it to be integrated into various polymer backbones, while its inherent chirality can impart unique characteristics to the final material.

In the development of specialized polymers, chiral monomers like this compound can be used to create materials with specific optical properties or for applications in chiral chromatography. chemimpex.com Chiral stationary phases in High-Performance Liquid Chromatography (HPLC) are used to separate enantiomers, and materials derived from chiral amines are essential for this purpose. researchgate.net Research has demonstrated the use of (S)-1-(4-bromophenyl)-ethylamine in studies involving chiral separation techniques, highlighting its relevance in developing and understanding such materials. researchgate.net While this area is still emerging, the compound's properties make it a candidate for creating advanced materials with tailored functionalities. chemimpex.comchemimpex.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-(-)-1-(4-Bromophenyl)ethylamine, and what reaction conditions are critical for high yield?

- Methodological Answer : The compound is synthesized via chiral resolution or asymmetric synthesis. A common route involves reacting (S)-(-)-1-(4-Bromophenyl)ethanol with ammonia under catalytic hydrogenation. For derivatives like isocyanates, phosgene or triphosgene in anhydrous dichloromethane (DCM) is used at controlled temperatures (0–5°C) to avoid side reactions .

- Key Reaction Conditions :

| Reagent/Condition | Role | Example Parameters |

|---|---|---|

| Phosgene (COCl₂) | Isocyanate formation | 1.5 eq., 0°C, DCM |

| Triethylamine | Acid scavenger | 2.0 eq. |

| Reaction Time | Completion | 4–6 hours |

Q. How is this compound characterized for chemical purity and enantiomeric excess?

- Methodological Answer :

- Gas Chromatography (GC) : Primary method for enantiomeric excess (e.g., >97% ee using chiral columns like γ-cyclodextrin) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structure (e.g., δ ~1.4 ppm for CH₃, δ ~4.3 ppm for CH-NH₂) .

- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (m/z 200.08 for [M+H]⁺) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : It serves as a chiral building block for P2X7 receptor antagonists. For example, coupling with quinoline-5-ylguanidine yields selective inhibitors for neuroinflammation studies. Reaction optimization (e.g., solvent polarity, stoichiometry) is critical to minimize byproducts .

Advanced Research Questions

Q. How does enantiomeric purity (>97% ee) impact biological activity in receptor binding assays?

- Methodological Answer : The (S)-enantiomer shows 10–20× higher affinity for rat P2X7 receptors than the (R)-form. Assays using radiolabeled derivatives (e.g., [¹⁴C]-labeled) require strict enantiopurity to avoid skewed KD values. Impurities <2% are tolerable for IC₅₀ determinations .

Q. How can contradictions in reported physical properties (e.g., melting point variability) be resolved?

- Methodological Answer : Discrepancies (e.g., mp 223–227°C vs. 235–241°C for hydrochloride salts) arise from polymorphic forms or hydration. Techniques:

- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions.

- X-ray Crystallography : Resolve crystal packing differences .

Q. What mechanistic insights govern the conversion of this compound to isocyanate derivatives?

- Methodological Answer : The reaction with phosgene proceeds via a carbamoyl chloride intermediate. Solvent choice (e.g., anhydrous DCM) minimizes hydrolysis. Density Functional Theory (DFT) studies suggest steric hindrance from the bromophenyl group directs regioselectivity .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer : Classified as Acute Toxicity (Oral, Inhalation) and Corrosive (UN 3261). Use PPE (gloves, goggles), work in a fume hood, and neutralize spills with 5% acetic acid. Storage: 2–8°C under nitrogen to prevent racemization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

- Methodological Answer : Yield variations (50–85%) may stem from phosgene purity or moisture content. Mitigation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.